Tiquizium bromide

Muscarinic Receptor Binding Anticholinergic Spasmolytic

Preclinical GI & urological research often stalls due to lack of a potent, organ-selective antimuscarinic with validated dual spasmolytic/anti-secretory action. Tiquizium bromide (HSR-902) solves this with quantifiable efficacy benchmarks: • ED50 300 mg/kg in rat CFS-induced defecation, outperforming trimebutine (ED50 850 mg/kg) • Clinically validated: 65% symptom disappearance & 68% moderate improvement in IBS patients • Dual gastric protection: significantly inhibits acid & pepsin output vs. negligible effect of timepidium Supplied as ≥98% pure white to off-white solid with full analytical documentation. B2B bulk/gram-scale orders supported with batch-specific CoA.

Molecular Formula C19H24BrNS2
Molecular Weight 410.4 g/mol
CAS No. 71731-58-3
Cat. No. B032506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiquizium bromide
CAS71731-58-3
SynonymsHS 902;  HSR 902;  Thiaton;  (5R,9aR)-rel-3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium Bromide;  trans-3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium Bromide; 
Molecular FormulaC19H24BrNS2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
InChIInChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1
InChIKeyVKBNGRDAHSELMQ-KYSFMIDTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiquizium Bromide: Procurement and Differentiation


Tiquizium bromide (HSR-902) is a quaternary ammonium antimuscarinic agent and organ-selective antispasmodic drug [1]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with particularly high affinity for the M3 subtype [2]. Tiquizium bromide is indicated for the treatment of gastrointestinal spasms associated with gastritis, gastric and duodenal ulcers, enteritis, irritable bowel syndrome, and biliary tract disorders [3]. Its unique organ-selectivity profile and potency relative to classical anticholinergics make it a valuable compound for both clinical and research applications.

Why Tiquizium Bromide Cannot Be Simply Replaced


The antispasmodic class comprises diverse agents with distinct receptor subtype selectivity, tissue distribution, and clinical effect profiles. While many quaternary ammonium anticholinergics exist, their relative potencies at different muscarinic subtypes and their organ-specific effects vary significantly [1]. Tiquizium bromide's particular combination of gastrointestinal selectivity, potency against gastric acid secretion, and a side effect profile that differs from both non-selective antagonists like atropine and M1-selective agents like pirenzepine precludes simple substitution [2]. In vivo and in vitro comparative studies demonstrate quantifiable differences that directly impact therapeutic selection and experimental outcomes.

Quantitative Differentiation vs. Key Antispasmodics


Gastrointestinal Muscarinic Affinity vs. Atropine

Tiquizium bromide (HSR-902) demonstrates significantly higher affinity for stomach and ileal muscarinic receptors than the classical antagonist atropine. In radioligand binding studies using ³H-quinuclidinyl benzilate, tiquizium bromide exhibited approximately 3-4 times greater potency [1]. This quantitative difference in receptor affinity directly translates to enhanced spasmolytic activity in gastrointestinal tissues.

Muscarinic Receptor Binding Anticholinergic Spasmolytic

Gastric Acid Secretion Inhibition vs. Timepidium

In a comparative study of anti-ulcer effects, tiquizium bromide (HSR-902) demonstrated superior inhibition of gastric acid and pepsin output compared to timepidium bromide. At an oral dose of 100 mg/kg in pylorus-ligated rats, tiquizium bromide significantly suppressed acid output, pepsin output, and their concentrations, whereas timepidium bromide at the same dose showed negligible effects on these parameters, only increasing gastric volume [1]. Tiquizium bromide's anti-ulcer activities were also found to be more potent than those of timepidium [1].

Anti-ulcer Gastric Secretion Peptic Ulcer

Anti-Ulcer Efficacy and Side Effect Profile vs. Pirenzepine

In head-to-head studies, tiquizium bromide (HSR-902) exhibited anti-ulcer activity that was "almost equal or somewhat more potent" than that of pirenzepine, a selective M1 antagonist, across multiple gastric lesion models (water-immersion stress, aspirin, indomethacin, serotonin, reserpine) and duodenal lesion models (cysteamine, mepirizole) [1]. However, at the same oral dose (100 mg/kg), tiquizium bromide induced significantly less mydriasis (pupil dilation) and inhibition of salivation than pirenzepine [1]. This indicates a more favorable side effect profile.

Anti-ulcer Gastroprotection Anticholinergic

Bronchodilation in COPD with Sustained Duration

Tiquizium bromide demonstrates significant bronchodilatory effects in patients with COPD, a property not shared by many gastrointestinal antispasmodics. Inhaled tiquizium bromide (2.0 mg) produced mean maximum increases in forced vital capacity (FVC) of 24% and forced expiratory volume in 1 second (FEV1) of 29% [1]. Notably, significant improvements were sustained for at least 8 hours post-inhalation [1]. This contrasts with short-acting agents like ipratropium.

COPD Bronchodilation Pulmonary Pharmacology

Detrusor Muscle Affinity Comparable to Oxybutynin

Tiquizium bromide exhibits a strong affinity for muscarinic receptors in human detrusor muscle. In radioligand binding studies, the Ki values for tiquizium bromide were similar to those of oxybutynin and the M3-selective antagonist 4-DAMP [1]. This indicates potent antimuscarinic activity in bladder tissue, comparable to a well-established therapy for overactive bladder.

Urinary Incontinence Overactive Bladder Detrusor Muscle

Stress-Induced Defecation Inhibition vs. Trimebutine

In a rat model of conditioned fear stress-induced defecation, tiquizium bromide demonstrated an ED50 of 300 mg/kg (95% CI: 190–450 mg/kg) for inhibiting abnormal defecation [1]. Its duration of effect lasted 1–8 hours post-administration [1]. While trimebutine was less potent (ED50: 850 mg/kg), both agents similarly inhibited normal defecation at higher doses, in contrast to 5-HT₃ antagonists like ramosetron which spared normal function [1].

Irritable Bowel Syndrome Colonic Motility Stress-Induced Defecation

Recommended Application Scenarios Based on Evidence


GI Spasm and IBS Research Models

Tiquizium bromide is ideally suited for preclinical models of gastrointestinal hypermotility and irritable bowel syndrome (IBS), particularly stress-induced defecation and visceral pain. Its ED50 of 300 mg/kg in rat CFS-induced defecation models provides a defined benchmark for efficacy, and its superior potency over trimebutine (ED50 850 mg/kg) [1] justifies its selection for studies requiring robust spasmolytic activity. Additionally, clinical data demonstrate significant improvement in IBS symptoms, with a mean symptom disappearance rate of 65% and moderate improvement in 68% of patients [2].

Peptic Ulcer and Gastric Hyperacidity Studies

For research into peptic ulcer disease and gastric acid secretion, tiquizium bromide offers a dual mechanism of spasmolysis and anti-secretory activity. Comparative studies in pylorus-ligated rats show it significantly inhibits acid and pepsin output, whereas timepidium bromide shows negligible effects [1]. This makes tiquizium bromide a valuable tool compound for investigating the role of muscarinic receptors in gastric mucosal protection and ulcer healing, especially when a safer side effect profile than pirenzepine is desired [1].

Detrusor Overactivity and Urinary Incontinence

Tiquizium bromide's high affinity for human detrusor muscle muscarinic receptors, comparable to oxybutynin and 4-DAMP [1], positions it as a relevant compound for urological research. It can be employed in studies of bladder smooth muscle contractility and as a reference antimuscarinic in models of overactive bladder. Its quaternary ammonium structure suggests limited CNS penetration, a potential advantage in bladder-selective antimuscarinic therapy development.

COPD Bronchodilation Studies

Tiquizium bromide's demonstrated bronchodilatory effect in COPD patients, with a 29% increase in FEV1 sustained for at least 8 hours [1], supports its use as a research tool in pulmonary pharmacology. It serves as a reference compound for studying muscarinic receptor-mediated airway smooth muscle relaxation and for evaluating novel inhaled anticholinergic formulations. Its extended duration of action makes it a compelling comparator for long-acting muscarinic antagonists (LAMAs).

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